Physicochemical Profiling and Structural Dynamics of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one: A Technical Guide
Physicochemical Profiling and Structural Dynamics of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one: A Technical Guide
Executive Summary
In modern drug discovery, the piperazin-2-one (lactam) ring has emerged as a highly privileged structural core[1]. By combining the conformational rigidity of a cyclic amide with the basicity of a tertiary amine, this scaffold offers distinct pharmacokinetic advantages over traditional piperazines[2].
This technical guide provides an in-depth physicochemical analysis of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (also known as 4-(3,5-dimethylbenzyl)piperazin-2-one). Derivatives of this specific scaffold have demonstrated profound utility in medicinal chemistry, functioning as everything from autophagy modulators in Alzheimer's disease[3] to potent cytotoxic agents[4]. As a Senior Application Scientist, I will dissect the causality behind its physicochemical properties and outline the self-validating experimental protocols required to characterize it.
Structural and Physicochemical Profiling
The molecular architecture of 4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one (Chemical Formula: C₁₃H₁₈N₂O) is defined by two primary domains: the polar piperazin-2-one core and the lipophilic 3,5-dimethylbenzyl moiety. The interplay between these domains dictates the molecule's behavior in biological systems.
Causality of Physicochemical Traits
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pKa Modulation via Inductive Effects: A standard, unsubstituted piperazine typically exhibits a pKa of ~9.8. However, the introduction of a carbonyl group at the C2 position creates an amide (lactam) motif. This exerts a strong electron-withdrawing inductive effect across the sigma framework of the ring, significantly depressing the basicity of the N4 tertiary amine[5]. Consequently, the N4 pKa drops to an estimated 7.0–7.5. This is a critical design choice: it ensures a higher fraction of the unionized species is present at the physiological pH of the human intestine (pH 6.5–7.4), thereby enhancing passive membrane permeability.
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Lipophilicity (LogP) Engineering: The unsubstituted 4-benzylpiperazin-2-one base scaffold inherently possesses a LogP of approximately 1.2[6]. The strategic addition of two methyl groups at the meta positions (3,5-dimethyl) of the phenyl ring increases the lipophilicity by approximately +1.0 to +1.2 log units. This yields a predicted LogP of ~2.4, placing the compound squarely in the optimal "Lipinski zone" for blood-brain barrier (BBB) penetration and systemic distribution.
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Metabolic Stability: The 3,5-dimethyl substitution serves a dual purpose. Beyond increasing lipophilicity, it sterically and electronically blocks the meta positions of the aromatic ring, mitigating rapid oxidative metabolism by hepatic Cytochrome P450 enzymes—a common liability in unsubstituted benzyl rings.
Quantitative Data Summary
| Physicochemical Property | Estimated Value | Experimental Method / Rationale |
| Molecular Weight | 218.30 g/mol | Exact Mass Calculation (C₁₃H₁₈N₂O) |
| LogP (Octanol/Water) | ~2.4 | Shake-Flask Method (Base scaffold + 2x Methyl) |
| pKa (N4 Tertiary Amine) | ~7.2 | Potentiometric Titration (Inductive effect of C2 lactam) |
| Topological Polar Surface Area | 32.3 Ų | Calculation: Amide (29.1 Ų) + Tertiary Amine (3.2 Ų) |
| Hydrogen Bond Donors (HBD) | 1 | N1 Amide (N-H) |
| Hydrogen Bond Acceptors (HBA) | 2 | C2 Amide (C=O), N4 Tertiary Amine |
Structure-Property Relationship (SPR) Dynamics
Understanding how specific structural motifs translate into macroscopic pharmacokinetic outcomes is essential for downstream formulation and assay development.
Caption: Structure-Property Relationship (SPR) mapping of the compound's core motifs to pharmacokinetic outcomes.
Self-Validating Experimental Methodologies
In rigorous physicochemical profiling, data is only as reliable as the validation built directly into the assay. The following protocols are designed as closed-loop, self-validating systems to ensure absolute data integrity.
Protocol 1: Potentiometric Titration for pKa Determination
Causality: Potentiometry is selected over UV-metric titration because the protonation of the N4 amine does not induce a significant chromophoric shift in the isolated benzyl system.
Step-by-Step Methodology:
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Preparation: Dissolve the compound to a 1 mM concentration in a 0.15 M KCl aqueous solution to maintain a constant thermodynamic ionic strength.
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Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl to ensure 100% protonation of the N4 tertiary amine.
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Titration: Titrate the solution with standardized 0.1 M KOH under a strict nitrogen gas purge (to exclude atmospheric CO₂, which forms carbonic acid and skews the curve) up to pH 11.0.
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Analysis: Calculate the first derivative of the titration curve ( dpH/dV ). The peak of the derivative corresponds to the inflection point (the pKa).
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Self-Validating System (Concurrent Reference Tracking): Run a parallel titration of a reference standard (e.g., Labetalol, known pKa 7.4). The assay is strictly validated only if the reference pKa falls within ±0.05 units of its established literature value. Any drift invalidates the run and mandates glass electrode recalibration.
Protocol 2: Shake-Flask Method for LogP/LogD Evaluation
Causality: While in silico models predict a LogP of ~2.4, empirical validation is mandatory. The intramolecular dipole of the lactam ring can cause hydration anomalies that deviate from additive fragment-based predictions[5].
Caption: Self-validating shake-flask workflow for LogP/LogD determination.
Step-by-Step Methodology:
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Mutual Saturation: Vigorously stir n-octanol and aqueous buffer (0.1 M NaOH for LogP of the free base, or pH 7.4 buffer for LogD) together for 24 hours to mutually saturate the phases.
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Spiking: Dissolve the compound in the saturated octanol phase to a stock concentration of 100 µg/mL.
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Partitioning: Combine equal volumes (5 mL) of the spiked octanol and saturated aqueous phase in a silanized glass centrifuge tube.
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Equilibration: Invert the tube gently 100 times (avoiding vigorous shaking to prevent micro-emulsion formation) and incubate at a highly controlled 25.0 ± 0.1 °C for 1 hour.
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Separation: Centrifuge at 3000 x g for 15 minutes to guarantee absolute phase separation.
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Quantification: Extract aliquots from both phases and quantify the analyte concentration using LC-UV/MS.
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Self-Validating System (Mass Balance Verification): Calculate the total mass of the compound recovered ( Massaq+Massoctanol ). This sum must equal the initial input mass within a ±5% margin of error. A recovery of <95% indicates interfacial aggregation, micelle formation, or precipitation, which strictly invalidates the partition coefficient calculation.
Conclusion
4-[(3,5-Dimethylphenyl)methyl]piperazin-2-one represents a highly optimized intersection of physicochemical properties. By leveraging the piperazin-2-one core, researchers can achieve a finely tuned pKa that promotes oral absorption, while the 3,5-dimethylbenzyl group provides the necessary lipophilicity and metabolic shielding for systemic and CNS exposure. Rigorous, self-validating protocols remain the gold standard for confirming these properties prior to advancing such scaffolds in drug development pipelines.
References
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RSC Advances. "Current progress, challenges and future prospects of diagnostic and therapeutic interventions in Alzheimer's disease".[Link]
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ACS Organic Letters. "Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions".[Link]
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PMC / NIH. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents".[Link]
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PMC / NIH. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation".[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of diagnostic and therapeutic interventions in Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03620A [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
